3-(Hydroxymethyl)cyclobutanone

Medicinal Chemistry Stereoselective Synthesis Nucleoside Analogues

3-(Hydroxymethyl)cyclobutanone (CAS 183616-18-4) is a four-membered cyclic ketone bearing a primary alcohol group, with the molecular formula C5H8O2. It serves as a versatile synthetic intermediate, primarily recognized for its role in constructing conformationally restricted nucleoside analogues and other bioactive molecules.

Molecular Formula C5H8O2
Molecular Weight 100.117
CAS No. 183616-18-4
Cat. No. B575190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)cyclobutanone
CAS183616-18-4
Molecular FormulaC5H8O2
Molecular Weight100.117
Structural Identifiers
SMILESC1C(CC1=O)CO
InChIInChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2
InChIKeyNPBDXRSQLIOUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)cyclobutanone (CAS 183616-18-4) for Nucleoside Analogue Synthesis and Procurement


3-(Hydroxymethyl)cyclobutanone (CAS 183616-18-4) is a four-membered cyclic ketone bearing a primary alcohol group, with the molecular formula C5H8O2 . It serves as a versatile synthetic intermediate, primarily recognized for its role in constructing conformationally restricted nucleoside analogues and other bioactive molecules . Its inherent ring strain, characteristic of the cyclobutanone class, provides unique reactivity that is leveraged in [2+2] cycloadditions and other transformations [1]. The compound is typically procured as a liquid with a purity of ≥95% .

Why 3-(Hydroxymethyl)cyclobutanone is Not Interchangeable with Other Cyclobutanone Building Blocks


Substituting 3-(Hydroxymethyl)cyclobutanone with a close analog like 3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1) or 3-Methylenecyclobutanone is not viable without fundamentally altering the synthetic pathway and final product properties. The presence of the hydroxymethyl group at the 3-position enables distinct reactivity and stereochemical outcomes that other substituents do not. For example, the triflate derivative of this compound allows for specific N-alkylation with nucleobases to generate regioisomers with predictable yields, a critical step in nucleoside analogue synthesis [1]. Furthermore, its specific LogP value of -0.0422 [2] and its capacity for stereoselective reductions are not shared by other common cyclobutanone derivatives, directly impacting the lipophilicity and three-dimensional structure of downstream drug candidates. These factors render generic replacement scientifically unsound and would require re-optimization of the entire synthetic route.

Quantitative Differentiation of 3-(Hydroxymethyl)cyclobutanone from In-Class Alternatives


Stereoselective Reduction of 3-(Hydroxymethyl)cyclobutanone vs. Other Cyclobutanones

The stereoselective reduction of N-alkylated ketones derived from 3-(hydroxymethyl)cyclobutanone proceeds with quantitative yield to produce a single stereoisomer [1]. This contrasts with the broader class of 3-substituted cyclobutanones, where hydride reduction yields the cis alcohol with high (>90%) but not quantitative selectivity, regardless of the hydride reagent's size [2]. The target compound's quantitative stereocontrol is a critical advantage for synthesizing stereopure nucleoside analogues.

Medicinal Chemistry Stereoselective Synthesis Nucleoside Analogues

Regioisomeric Outcomes in Nucleobase Coupling with 3-(Hydroxymethyl)cyclobutanone

Coupling of 6-chloropurine with the triflate of 3-(hydroxymethyl)cyclobutanone yields a mixture of N-7 and N-9 regioisomers. Critically, the relative yields of these isomers correspond to the calculated charge distribution of the 6-chloropurinyl anion [1]. This predictable, charge-driven outcome allows for rational optimization and contrasts with analogous systems like 2-bromo-3-benzoyloxycyclobutanone, which produced N-7 and N-9 alkylated products in equal amounts [2]. The predictable yield ratio is a key differentiating factor for this compound.

Nucleoside Synthesis Regioselectivity Medicinal Chemistry

Selectivity Profile in Antimycobacterial Activity for 3-(Hydroxymethyl)cyclobutanone

3-(Hydroxymethyl)cyclobutanone has demonstrated inhibitory activity against *Mycobacterium tuberculosis* but shows no inhibitory effect against other bacterial species such as *Escherichia coli* or *Staphylococcus aureus* . This species-specific activity is a distinct characteristic not universally shared by cyclobutanone derivatives, such as the broad class of DapE inhibitors which are designed for activity against various Gram-negative and Gram-positive bacteria [1]. The compound's selectivity for *M. tuberculosis* is a critical differentiating factor.

Antibacterial Discovery Mycobacterium tuberculosis Selectivity

Optimal Application Scenarios for Procuring 3-(Hydroxymethyl)cyclobutanone


Synthesis of Stereochemically Pure Carbocyclic Nucleoside Analogues

This compound is the preferred starting material for projects requiring the synthesis of stereodefined nucleoside analogues. Its N-alkylated ketone derivative undergoes quantitative stereoselective reduction, enabling the preparation of a single diastereomer without the need for chiral separation. This is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies against viral or cancer targets, where stereochemistry is a critical determinant of activity [1].

Targeted Lead Optimization for Anti-Tuberculosis Drug Discovery

Procure this compound for research programs focused on developing new therapeutics against *Mycobacterium tuberculosis*. Its reported narrow-spectrum activity—inhibiting *M. tuberculosis* but not other common bacterial pathogens like *E. coli* or *S. aureus*—makes it an attractive scaffold for designing selective agents. This inherent selectivity could lead to candidates with fewer off-target effects on the patient's microbiome compared to broad-spectrum cyclobutanone derivatives .

Rational Design of N-7 vs. N-9 Purine Derivatives

This building block is essential for research involving the exploration of purine nucleoside analogues. The regioisomeric outcome of its reaction with 6-chloropurine is predictable based on the purine's anion charge distribution, allowing for the rational selection of reaction conditions to favor either the N-7 or N-9 isomer. This level of control is not consistently observed with other cyclobutanone electrophiles and is crucial for deconvoluting the biological contributions of each regioisomer [2].

Technical Documentation Hub

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